N-(4-bromophenyl)oxan-4-amine
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Overview
Description
N-(4-bromophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is also known by its IUPAC name, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ylamine . This compound is characterized by the presence of a bromophenyl group attached to an oxan-4-amine structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)oxan-4-amine typically involves the reaction of 4-bromobenzaldehyde with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxan-4-amines, imines, and reduced phenyl derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
N-(4-bromophenyl)oxan-4-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)oxan-4-amine: Similar structure but with the bromine atom in the meta position.
4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an oxane ring.
N-(4-(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Features a sulfonylbenzoyl group and an amino acid residue.
Uniqueness
N-(4-bromophenyl)oxan-4-amine is unique due to its specific combination of a bromophenyl group and an oxan-4-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-bromophenyl)oxan-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom at the para position of a phenyl ring, along with an oxan-4-amine moiety. Its molecular formula is C12H14BrN, with a molecular weight of approximately 274.13 g/mol. The unique substitution pattern on the phenyl ring is believed to enhance its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It has potential interactions with receptors that play roles in cell signaling and disease progression.
These mechanisms suggest that this compound could influence diverse biological pathways, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of similar compounds demonstrated promising antimicrobial effects in vitro, suggesting that this compound may share these properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicated that certain derivatives exhibited considerable cytotoxicity, making them potential candidates for further therapeutic exploration .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains using the turbidimetric method. Results showed that certain derivatives had significant inhibitory effects on bacterial growth .
- Anticancer Screening : Another study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxic effects of this compound on cancer cell lines. The findings highlighted that some derivatives were notably effective against MCF7 cells, indicating their potential as anticancer agents .
Summary of Biological Activities
Activity Type | Target Organisms/Cell Lines | Method Used | Results |
---|---|---|---|
Antimicrobial | Gram-positive & Gram-negative bacteria | Turbidimetric method | Significant inhibition observed in multiple strains |
Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | Notable cytotoxicity in several derivatives |
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |
InChI Key |
MLTGSRSBRNRYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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